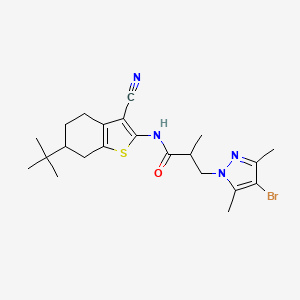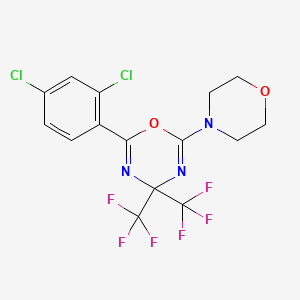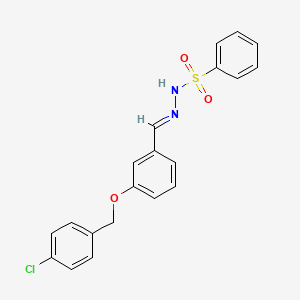methanone](/img/structure/B10898723.png)
[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl](4-methylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a piperazine moiety, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, followed by bromination to introduce the bromine atom at the 4-position.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine ring can be attached via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 4-methylpiperazine under basic conditions.
Final Coupling: The final step involves coupling the pyrazole derivative with the piperazine moiety using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrogenated derivative.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE is studied for its potential as a bioactive molecule. It can be used in the design of enzyme inhibitors, receptor modulators, and other biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The trifluoromethyl and piperazine groups play crucial roles in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE: Similar structure but with a piperidine ring instead of piperazine.
4-CHLORO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE: Similar structure but with a chlorine atom instead of bromine.
4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE: Similar structure but with an ethyl group on the piperazine ring.
Uniqueness
The uniqueness of 4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YLMETHANONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and piperazine groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14BrF3N4O |
|---|---|
Molecular Weight |
355.15 g/mol |
IUPAC Name |
[4-bromo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C11H14BrF3N4O/c1-17-3-5-19(6-4-17)10(20)8-7(12)9(11(13,14)15)16-18(8)2/h3-6H2,1-2H3 |
InChI Key |
HDPOSCSLBDHROV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C(=NN2C)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10898640.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B10898648.png)

![1-Cyclohexyl-3-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B10898668.png)
![11,13-dimethyl-4-(2-phenylcyclopropyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10898671.png)
![4-nitro-2-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10898679.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-ethylphenyl)-2-furamide](/img/structure/B10898684.png)


![3-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B10898697.png)
![(4E)-2-(4-methylphenyl)-4-[3-(propan-2-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10898699.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10898707.png)
![5-(difluoromethyl)-4-{[(E)-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898715.png)
![2-methoxy-5-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B10898721.png)
